7-methyl-1H-indole-4-carbonitrile
Overview
Description
7-methyl-1H-indole-4-carbonitrile is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Biological Activity
7-Methyl-1H-indole-4-carbonitrile is a compound belonging to the indole derivatives, which are recognized for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 160.18 g/mol. The compound features a carbonitrile group at the fourth carbon of the indole ring and a methyl group at the seventh position. This unique structure contributes to its biological activity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that compounds within the indole family can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Properties
Studies have demonstrated that this compound possesses anticancer activity. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these activities indicate a promising therapeutic index:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 16.25 |
HeLa | 33.35 |
These values suggest that this compound can effectively inhibit cell proliferation and induce cell death through apoptotic pathways .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, which may be attributed to its ability to modulate various signaling pathways involved in inflammation. This activity is particularly relevant for conditions such as rheumatoid arthritis and other autoimmune diseases .
The mechanisms underlying the biological activities of this compound involve interaction with specific biological targets:
- Receptor Binding : Preliminary studies suggest that this compound can bind to β-adrenoceptors, impacting cardiovascular functions and potentially providing therapeutic benefits in heart-related conditions .
- Signal Transduction Modulation : The compound may influence pathways such as the complement system, specifically modulating Factor B activity, which plays a critical role in immune responses .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
- Pharmacological Analysis : A study involving the synthesis and analysis of related compounds showed that modifications in the indole structure could enhance binding affinity to specific receptors, indicating that structural optimization could lead to more potent derivatives .
- Cytotoxicity Assays : Research conducted on various cancer cell lines demonstrated that this compound not only inhibits cell growth but also induces significant morphological changes associated with apoptosis, confirming its potential as an anticancer agent .
- Inflammatory Models : In vitro studies using inflammatory models have shown that this compound reduces pro-inflammatory cytokine production, supporting its use in managing inflammatory diseases .
Properties
IUPAC Name |
7-methyl-1H-indole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-2-3-8(6-11)9-4-5-12-10(7)9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVBXVXTGRSNLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C#N)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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